6-Methoxysorigenin
Description
6-Methoxysorigenin (C₁₅H₁₂O₆) is a naphthalenic anthraquinone derivative first isolated from Rhamnus nakaharai, a plant traditionally used in East Asian medicine. Structurally, it features a hydroxyl group at the 1,8-positions and a methoxy group at the 6-position (Figure 1). Its glycosides, such as this compound-8-O-β-glucopyranoside, are also biologically significant .
Properties
Molecular Formula |
C13H10O5 |
|---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
8,9-dihydroxy-6-methoxy-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C13H10O5/c1-17-8-3-6-2-7-5-18-13(16)11(7)12(15)10(6)9(14)4-8/h2-4,14-15H,5H2,1H3 |
InChI Key |
HOHPIALGJUPOAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C3COC(=O)C3=C2O)O |
Synonyms |
6-methoxysorigenin |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanistic Insights
- Antioxidant Mechanism : The 1,8-dihydroxyl groups are critical for radical scavenging and iron chelation. Glycosylation disrupts these interactions .
- FTO Binding : Hydrogen bond patterns differ among analogues. This compound’s interaction with GLU234 is unique but less stable than Aloe-Emodin’s interactions .
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